n,n'-Bis(4-aminophenyl)terephthalamide
Description
Contextualizing the Significance of Aromatic Diamines in High-Performance Materials
Aromatic diamines are a class of organic compounds fundamental to the synthesis of high-performance polymers, including polyimides and aramids. patsnap.comresearchgate.net Their importance stems from the unique properties they impart to the final material, which are directly linked to their chemical structure, characterized by two amino groups attached to a rigid aromatic ring system. patsnap.com
The presence of the aromatic rings in the diamine backbone is a primary contributor to the exceptional thermal stability of these polymers. patsnap.com This rigidity enhances the polymer chain's stiffness, leading to high glass transition temperatures (Tg), often exceeding 300°C. patsnap.com This allows the materials to maintain their structural integrity and mechanical properties at elevated temperatures, a critical requirement for applications in aerospace, electronics, and automotive components. academicstrive.compatsnap.com
Table 1: Key Properties Imparted by Aromatic Diamines to High-Performance Polymers
| Property | Structural Contribution from Aromatic Diamine | Resulting Advantage in Polymer |
| High Thermal Stability | The rigid aromatic rings in the polymer backbone limit chain mobility. patsnap.com | Leads to a high glass transition temperature (Tg) and allows the material to be used at elevated temperatures. patsnap.com |
| Excellent Mechanical Strength | The rigid structure promotes polymer chain alignment and strong intermolecular forces. patsnap.com | Results in high tensile strength, toughness, and durability, making materials suitable for stress-bearing applications. academicstrive.compatsnap.com |
| Chemical Resistance | The stable aromatic structure is inherently resistant to chemical attack. patsnap.com | Enhances the longevity and reliability of components used in harsh chemical environments. patsnap.com |
| Controlled Polymerization | The two reactive amino groups facilitate chain growth and cross-linking. patsnap.comresearchgate.net | Allows for the synthesis of high-molecular-weight polymers with tailored network structures. mdpi.com |
Evolution of Research Perspectives on Terephthalamide-Containing Monomers
Research into terephthalamide-containing monomers and their corresponding polymers, known as aramids, has evolved significantly over the past several decades. A pivotal moment in this evolution was the discovery of poly-paraphenylene terephthalamide (B1206420), commercially known as Kevlar, by Stephanie Kwolek and Herbert Blades at DuPont in 1965. academicstrive.com This breakthrough, which led to a fiber with unprecedented strength-to-weight properties, was achieved through the low-temperature polycondensation of p-phenylenediamine (B122844) and terephthaloyl chloride. academicstrive.comnih.gov The success of Kevlar sparked immense academic and industrial interest, establishing a new field of polymer chemistry focused on rigid-rod aromatic polyamides. academicstrive.comtandfonline.com
Early research primarily focused on simple, symmetric monomers to create highly regular, crystalline polymer structures, which were responsible for the material's remarkable strength. academicstrive.comnih.gov However, the very rigidity and strong hydrogen bonding that gave these polymers their strength also made them largely insoluble and infusible, presenting significant processing challenges. nih.govntu.edu.tw
This led to a shift in research perspectives. Scientists began to explore ways to improve processability without sacrificing the desirable thermal and mechanical properties. This new direction involved the molecular design of more complex and often unsymmetrical monomers. nih.govntu.edu.tw The introduction of flexible linkages, bulky side groups, or non-coplanar structures into the monomer backbone became a key strategy to disrupt the polymer's tight packing, thereby increasing solubility. ntu.edu.tw The synthesis of n,n'-Bis(4-aminophenyl)terephthalamide is representative of this evolution, as it can be used as a larger, pre-formed monomeric unit to build aramid chains, offering an alternative to the direct polycondensation of p-phenylenediamine and terephthaloyl chloride. google.com This approach provides another route to control the polymer architecture and final properties. google.com
Current Research Landscape and Academic Importance of the Compound
The current research landscape for this compound and structurally similar monomers is focused on the synthesis of novel aramids with tailored properties for specialized applications. ntu.edu.twresearchgate.net A primary academic goal is to overcome the traditional trade-off between the high performance of aramids and their poor processability. nih.govntu.edu.tw Researchers are actively designing and synthesizing new aromatic diamines and diacids to create polymers that are soluble in common organic solvents, enabling easier processing into films, coatings, and complex shapes. mdpi.comntu.edu.tw
For example, studies have shown that incorporating bulky, propeller-shaped triphenylamine (B166846) units into the diamine monomer can disrupt intermolecular hydrogen bonding and reduce the coplanarity of the aromatic units. ntu.edu.tw This structural modification leads to polyamides that are amorphous and readily soluble in solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), while still maintaining high glass transition temperatures (257–287 °C) and excellent thermal stability, with 10% weight-loss temperatures exceeding 550 °C. ntu.edu.tw
Another area of research involves introducing different functional groups or heterocyclic structures into the polymer backbone to enhance specific properties. The synthesis of copolyamides using a combination of different diamines, such as 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole and p-phenylenediamine, has been shown to yield fibers with improved tensile strengths compared to traditional poly(p-phenylene terephthalamide) (PPTA) spun under similar conditions. researchgate.net These advanced copolyamides exhibit outstanding thermal stability, with decomposition temperatures above 570°C, and can be spun into high-performance fibers from liquid crystal solutions. researchgate.net The academic importance of this compound lies in its role as a foundational and versatile monomer, enabling the systematic investigation of structure-property relationships in high-performance polymers. google.com
Table 2: Selected Research Findings on Advanced Aromatic Polyamides
| Polymer System | Key Monomers | Noteworthy Properties |
| Triphenylamine-Containing Polyamides | N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and various aromatic dicarboxylic acids. ntu.edu.tw | Amorphous, readily soluble in organic solvents, Tg of 257–287 °C, and 10% weight loss above 550 °C. ntu.edu.tw |
| Benzobisoxazole Copolyamides | 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole, p-phenylenediamine, and terephthaloyl chloride. researchgate.net | Crystalline, improved thermal stability over PPTA (10% weight loss > 570°C), and enhanced fiber tensile strength (up to 1.81 GPa). researchgate.net |
| Fluorinated Polyamides | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acids. mdpi.com | Amorphous, soluble in polar organic solvents, highly transparent, and colorless films. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-bis(4-aminophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXHHHVSGUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288269 | |
| Record name | n,n'-bis(4-aminophenyl)terephthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34066-75-6 | |
| Record name | MLS000737301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n'-bis(4-aminophenyl)terephthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N,n Bis 4 Aminophenyl Terephthalamide
Classical Approaches to n,n'-Bis(4-aminophenyl)terephthalamide Synthesis
Traditional methods for synthesizing this compound often begin with readily available industrial chemicals and involve well-established reaction types, such as nitration and subsequent reduction. These pathways are reliable but may involve harsh conditions or multiple steps.
Reduction Strategies of N,N'-bis(4-nitrophenyl)terephthalamide
A primary and direct route to obtaining this compound is through the chemical reduction of its dinitro precursor, N,N'-bis(4-nitrophenyl)terephthalamide. google.com In this process, the two nitro groups (-NO₂) on the phenyl rings are converted into amino groups (-NH₂), yielding the final diamine product. This transformation is a critical step, and various reducing agents and conditions can be employed to achieve high yields and purity. The general reaction involves reducing N,N'-bis(4-nitrophenyl)terephthalamide to form the desired this compound. google.comprepchem.com Common reduction strategies include catalytic hydrogenation, which offers a clean and efficient conversion, and the use of chemical reducing agents like lithium aluminum tetrahydride (LiAlH₄). google.com
The precursor, N,N'-bis(4-nitrophenyl)terephthalamide, can itself be synthesized through a couple of established methods. google.com One pathway involves the reaction of terephthalic acid chloride with para-nitroaniline. google.com Another approach is to first synthesize N,N'-bis(phenyl)terephthalamide from aniline (B41778) and dimethylterephthalate, followed by a nitration step to introduce the nitro groups. google.com
Catalytic Hydrogenation Protocols and Reaction Conditions
Catalytic hydrogenation is a widely used method for the reduction of N,N'-bis(4-nitrophenyl)terephthalamide due to its efficiency and high yields. google.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comrsc.org The choice of catalyst, solvent, temperature, and pressure are crucial parameters that influence the reaction's success.
A variety of catalysts are effective for this transformation, including those based on nickel (such as Raney nickel), platinum (like Adams' catalyst, PtO₂), palladium, and rhenium. google.comprepchem.com The reaction is typically carried out in a high-pressure reactor. google.com For instance, a documented procedure involves dissolving N,N'-bis(4-nitrophenyl)terephthalamide in a solvent like dimethylformamide or dimethylacetamide. google.comprepchem.com The catalyst is then added to this mixture. The reactor is charged with hydrogen gas at pressures ranging from 10 to 600 psi, and the reaction is conducted at temperatures between 80°C and 110°C for 4 to 7 hours. google.com One specific example demonstrated a 98.5% yield using a rhenium oxide catalyst in dimethylformamide at 80°C and 500 psi hydrogen pressure. google.com
Interactive Table 1: Catalytic Hydrogenation Conditions for N,N'-bis(4-nitrophenyl)terephthalamide Reduction
| Parameter | Condition | Source(s) |
| Catalysts | Rhenium oxide, Raney nickel, Platinum, Palladium, Nickel copper | google.comprepchem.com |
| Solvents | Dimethylformamide, Dimethylacetamide | google.comprepchem.com |
| Hydrogen Pressure | 10 - 600 psi | google.com |
| Temperature | 80 - 110 °C | google.com |
| Reaction Time | 4 - 7 hours | google.com |
| Reported Yield | 98.5% (with Rhenium oxide catalyst) | google.com |
Aminolysis Reactions in Precursor Formation Pathways
Aminolysis, a reaction involving the cleavage of a chemical bond by an amine, plays a key role in the formation of the precursors for this compound. The synthesis of the direct precursor, N,N'-bis(4-nitrophenyl)terephthalamide, can be achieved by reacting terephthalic acid chloride with para-nitroaniline. google.com This reaction is an example of aminolysis, where the amine (para-nitroaniline) attacks the acyl chloride groups of terephthaloyl chloride, displacing the chloride ions and forming the stable amide bonds of the terephthalamide (B1206420) structure.
Similarly, another precursor, N,N'-bis(phenyl)terephthalamide, is formed via the reaction of dimethylterephthalate and aniline, which also proceeds through an aminolysis-type mechanism where aniline displaces the methoxy (B1213986) groups of the ester. google.com This intermediate is then subjected to nitration to yield N,N'-bis(4-nitrophenyl)terephthalamide, which is subsequently reduced to the final product. google.com
Sustainable and Green Synthesis of the Compound
In response to growing environmental concerns, green synthesis routes are being developed. These methods focus on chemical recycling and the valorization of plastic waste, offering a more sustainable alternative to classical synthetic approaches.
Valorization of Poly(ethylene terephthalate) Waste via Aminolysis
A promising green strategy for producing valuable chemical building blocks is the chemical recycling of poly(ethylene terephthalate) (PET) waste. researchgate.netresearchgate.net PET, a widely used polyester, can be chemically broken down, or depolymerized, into its constituent monomers or other useful chemicals. One such method is aminolysis, where an amine is used to cleave the ester bonds of the PET polymer chain. researchgate.netresearchgate.net This process can be tailored to produce a variety of crystalline terephthalamides. researchgate.net
By reacting PET waste with specific diamines under controlled conditions, it is possible to synthesize terephthalamide derivatives. researchgate.netnih.gov For example, the aminolysis of PET with ethylenediamine (B42938) has been shown to produce N,N'-bis(2-aminoethyl)terephthalamide, a compound with reactive amino end groups that can be used as a hardener for epoxy resins. researchgate.netsemanticscholar.org This demonstrates the principle of converting PET waste into functional diamide (B1670390) molecules. This approach represents a significant advancement in chemical upcycling, turning low-value plastic waste into high-performance chemical building blocks. researchgate.netacs.org
Organocatalytic Depolymerization Mechanisms for Diamine Production
To make the aminolysis of PET more efficient and environmentally friendly, researchers have focused on the use of organocatalysts. researchgate.netibm.com These are metal-free, organic molecules that can effectively catalyze the depolymerization reaction under milder conditions than traditional metal-based catalysts. researchgate.netresearchgate.net A particularly effective organocatalyst for the aminolytic depolymerization of PET is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a type of guanidine (B92328) base. researchgate.netibm.com
The mechanism of TBD catalysis involves a dual activation role. researchgate.nettamu.edu It is proposed that TBD activates the PET polymer through hydrogen bond formation. tamu.edu This interaction increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This bifunctional nature of TBD, where it can activate the carbonyl group, is key to its high efficiency in the depolymerization process. researchgate.net This organocatalytic approach not only facilitates the breakdown of PET but also allows for the synthesis of a diverse range of terephthalamide compounds from post-consumer plastic waste. researchgate.net
Interactive Table 2: Organocatalytic Aminolysis of PET Waste
| Parameter | Description | Source(s) |
| Feedstock | Post-consumer Poly(ethylene terephthalate) (PET) waste | researchgate.netibm.com |
| Reaction Type | Aminolytic Depolymerization | researchgate.net |
| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | researchgate.netibm.com |
| Catalyst Type | Guanidine-based Organocatalyst | researchgate.net |
| Mechanism | Bifunctional activation of the ester carbonyl group via hydrogen bonding | researchgate.nettamu.edu |
| Products | Crystalline terephthalamides, Diamine building blocks | researchgate.net |
Optimization Techniques for Synthetic Yield and Purity of the Compound
The optimization of synthetic protocols for this compound is crucial for its industrial application, particularly as a monomer in the production of high-performance aromatic polyamides like poly(p-phenylene)terephthalamide. google.com Research efforts have focused on maximizing yield and ensuring high purity through the refinement of reaction conditions, catalyst selection, and purification methods. The primary route for synthesis involves the reduction of the precursor, N,N'-bis(4-nitrophenyl)terephthalamide. google.comprepchem.com
Optimization strategies for this conversion center on catalytic hydrogenation, with key parameters including the choice of catalyst, hydrogen pressure, reaction temperature, and solvent system. google.comprepchem.com The selection of an appropriate catalyst is paramount, with various metal-based systems demonstrating high efficacy. Catalysts such as Raney nickel, platinum, palladium, and rhenium compounds have been successfully employed. google.comprepchem.com
The reaction is typically carried out in a high-pressure reactor using a suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide. google.comprepchem.com After the reaction, the catalyst is removed by filtration, often while the solution is still hot (70-120°C), and the product precipitates upon cooling to room temperature. google.com Further purification is achieved through recrystallization from an organic solvent like dimethylacetamide, which yields the final product as pure, slightly yellow, needle-shaped crystals. google.comprepchem.com
Detailed research findings have demonstrated that high yields, often exceeding 97%, can be achieved by carefully controlling these parameters. For instance, the use of rhenium-based catalysts in dimethylformamide has been shown to produce near-quantitative yields. google.com Similarly, Raney nickel has proven to be a highly effective catalyst for this hydrogenation. prepchem.com
Detailed Research Findings:
Studies have systematically investigated the impact of different catalysts and conditions on the reduction of N,N'-bis(4-nitrophenyl)terephthalamide.
Catalytic System: The choice of catalyst significantly influences both the reaction rate and the final yield. Rhenium hepta sulfide (B99878) and Rhenium oxide have been shown to be particularly effective, leading to yields of 99% and 98.5%, respectively, under a hydrogen pressure of 500 psi at 80°C. google.com Raney nickel is another robust catalyst, providing a yield of 97.7% at 100°C and 600 psi hydrogen pressure. prepchem.com An older method using iron in a hydrochloric acid solution, followed by neutralization, results in a slightly lower yield of 96%. google.com
Reaction Conditions: The temperature and pressure are critical parameters. The hydrogenation is generally conducted at elevated temperatures, typically between 80°C and 110°C, and hydrogen pressures ranging from 10 to 600 psi. google.comprepchem.com The reaction time is also optimized, usually falling within a 3 to 7-hour window to ensure complete conversion of the nitro groups. google.comprepchem.com
Purification: Post-synthesis purification is essential for obtaining the high-purity monomer required for polymerization. The standard procedure involves filtering the hot reaction mixture to remove the solid catalyst, followed by cooling to induce precipitation of the product. google.com A subsequent recrystallization step, typically using dimethylacetamide, is effective in removing residual impurities, affording the compound as "beautiful needle-shaped pale yellow crystals". prepchem.com The purity of the final product is often confirmed by techniques such as infrared spectrophotometry, nuclear magnetic resonance, and elemental analysis. google.comprepchem.com
The following data tables summarize the findings from various optimization studies for the synthesis of this compound via the reduction of N,N'-bis(4-nitrophenyl)terephthalamide.
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (psi) | Reaction Time (hours) | Yield (%) | Source |
| Rhenium hepta sulfide | Dimethylformamide | 80 | 500 | 3 | 99 | google.com |
| Rhenium oxide | Dimethylformamide | 80 | 500 | 3 | 98.5 | google.com |
| Raney nickel | Dimethylacetamide | 100 | 600 | 5-6 | 97.7 | prepchem.com |
| Iron / Hydrochloric acid | Aqueous | 90-100 | Atmospheric | Not specified | 96 | google.com |
Table 2: Optimized Process Parameters and Purification
| Parameter | Optimized Condition | Purpose | Source |
| Reaction Temperature | 80 - 110°C | To ensure efficient reaction kinetics without side reactions. | google.comprepchem.com |
| Hydrogen Pressure | 500 - 600 psi | To provide sufficient hydrogen for the reduction of nitro groups. | google.comprepchem.com |
| Catalyst Filtration | Filtration at 70 - 120°C (Hot) | To effectively remove the solid catalyst before product precipitation. | google.com |
| Product Isolation | Cooling to room temperature | To induce crystallization and precipitation of the desired compound. | google.comprepchem.com |
| Final Purification | Recrystallization from dimethylacetamide | To achieve high purity, yielding pale yellow, needle-like crystals. | google.comprepchem.com |
Polymerization Chemistry: Utilizing N,n Bis 4 Aminophenyl Terephthalamide As a Monomer
Role of n,n'-Bis(4-aminophenyl)terephthalamide in High-Performance Polymer Synthesis
This compound is an amide-containing aromatic diamine monomer utilized in the synthesis of high-performance polymers. nih.gov The presence of pre-formed amide linkages within the monomer's backbone contributes to the enhanced thermal stability and rigidity of the resulting polymers. Its structure allows for the creation of wholly aromatic polyamides and poly(amide-imide)s, which are known for their favorable balance of physical and chemical properties. ntu.edu.twntu.edu.tw
Polymers derived from this class of monomers are often characterized by high glass-transition temperatures, excellent thermal stability, and good mechanical strength. ntu.edu.tw For instance, the reaction product of this compound and terephthalic acid chloride yields poly(para-phenylene) terephthalamide (B1206420), a polymer recognized for its application as a high-strength, high-elasticity, and heat-resistant fiber. google.com The incorporation of such rigid, aromatic structures is a key strategy for developing materials suitable for demanding applications in the aerospace, electronics, and automotive industries. matec-conferences.orgnih.gov
Development of Poly(amide-imide)s (PAIs)
Poly(amide-imide)s (PAIs) are a class of high-performance thermoplastics that merge the excellent mechanical properties and chemical resistance of polyamides with the superior thermal stability of polyimides. matec-conferences.orgnih.gov The synthesis of PAIs often involves the use of an amide-containing diamine, such as this compound, which reacts with an aromatic dianhydride. nih.govmdpi.com This approach builds both amide and imide functionalities into the polymer backbone, resulting in materials with a unique combination of properties.
The formation of PAIs from this compound is typically achieved through a polycondensation reaction with various aromatic tetracarboxylic dianhydrides. ntu.edu.twmdpi.com This process is generally carried out using a conventional two-step method. ntu.edu.twmdpi.com In the first step, the diamine and an equimolar amount of the dianhydride react in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. ntu.edu.twmdpi.comnih.gov
A variety of aromatic dianhydrides can be employed to tailor the final properties of the PAI. The choice of dianhydride influences factors like solubility, thermal stability, and mechanical strength of the resulting polymer. nih.govmdpi.com
Table 1: Examples of Aromatic Dianhydrides Used in PAI Synthesis
| Dianhydride Abbreviation | Full Chemical Name | Source(s) |
|---|---|---|
| PMDA | Pyromellitic dianhydride | nih.govmdpi.com |
| BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | nih.govmdpi.com |
| OPDA | 4,4'-Oxydiphthalic anhydride (B1165640) | nih.govmdpi.com |
| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | mdpi.comnih.gov |
| BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | mdpi.comresearchgate.net |
The reactivity of the dianhydride is influenced by its chemical structure. For example, electron-withdrawing groups on the dianhydride enhance the acidity of the carbonyl carbon, facilitating the reaction with the amine. nih.gov
The molecular architecture and final properties of poly(amide-imide)s are significantly influenced by the reaction conditions during polymerization. Key parameters that must be controlled include reaction temperature, reaction time, and the concentration of monomers (solid content). matec-conferences.org
Research has shown that the relationship between intrinsic viscosity—a measure of the polymer's molecular weight—and these parameters often follows a parabolic law. matec-conferences.org For a PAI system synthesized from trimellitic anhydride chloride (TMAC) and 4,4'-methylenedianiline (B154101) (MDA), optimal conditions were found to be a reaction temperature of 140°C for 120 minutes with a 30% solid content. matec-conferences.org Solvents also play a critical role; dipolar aprotic amide solvents like DMAc and NMP are commonly used as they act as Lewis bases and facilitate the reaction. vt.edu The subsequent curing process, including heating rate and final curing temperature and time, also dramatically affects the mechanical properties, such as tensile strength and elongation, of the final PAI films. matec-conferences.org
The synthesis of PAIs via the two-step polycondensation route proceeds through a poly(amic acid) intermediate. youtube.com This precursor polymer is formed by the reaction of an aromatic diamine with an aromatic dianhydride at a low temperature. ntu.edu.twyoutube.com The poly(amic acid) is then converted to the final polyimide structure through a process called imidization, which involves cyclization with the elimination of water. youtube.comresearchgate.net
Imidization can be achieved through two primary methods:
Thermal Imidization: The poly(amic acid) is subjected to a thermal curing process, typically involving heating at temperatures ranging from 150°C to 400°C. researchgate.netvt.eduyoutube.com This process is often carried out in stages to control the removal of solvent and the cyclization reaction. researchgate.netyoutube.com During thermal treatment, the amic acid groups cyclize to form stable imide rings. researchgate.net This method is particularly useful for producing films and coatings. vt.edu
Chemical Imidization: This method involves treating the poly(amic acid) with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine like pyridine, at ambient temperatures. ntu.edu.twvt.edu The final polyimide often precipitates from the solution as it forms. vt.edu
The conversion of the poly(amic acid) to a polyimide involves significant changes in molecular weight and mechanical properties. vt.edu The imidization process is crucial for developing the high thermal stability and mechanical strength characteristic of the final PAI material. researchgate.net The degree of imidization can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net
Synthesis of Aromatic Polyamides Incorporating the Compound
Wholly aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance. ntu.edu.tw The use of this compound as a monomer allows for the direct incorporation of both terephthalamide and p-phenylene amine units into the polymer chain. This can be achieved through direct polycondensation reactions with aromatic dicarboxylic acids or their derivatives. ntu.edu.twgoogle.com
Several direct polycondensation methods can be employed to synthesize aromatic polyamides from diamines and dicarboxylic acids, avoiding the need for highly moisture-sensitive diacid chlorides.
Yamazaki-Higashi Reaction: This high-temperature solution method utilizes a phosphite-based activating agent. The polymerization is conducted by heating a mixture of the diamine and a dicarboxylic acid in a polar aprotic solvent like NMP in the presence of triphenyl phosphite (B83602) and pyridine. researchgate.netnih.gov This method has been successfully used to synthesize high-molecular-weight poly(p-phenylene terephthalamide) (PPTA). researchgate.netnih.gov
Low-Temperature Solution Polycondensation: While often used with diacid chlorides, this method can be adapted. It involves reacting the diamine and dicarboxylic acid chloride in a polar aprotic solvent like NMP or DMAc, often with the addition of salts such as calcium chloride (CaCl₂) or lithium chloride (LiCl) to improve the solubility of the growing polymer chains and achieve high molecular weights. mdpi.commdpi.com
Catalytic Dehydrogenation: A more recent and cleaner approach involves the direct synthesis of polyamides from diols and diamines via catalytic dehydrogenation. nih.gov While this method traditionally uses diols, it represents a modern, high-atom-economy alternative to conventional condensation methods that require stoichiometric activating agents. nih.gov
These direct polycondensation techniques are vital for producing high-molecular-weight aromatic polyamides that are often difficult to process due to their rigid backbones and strong intermolecular hydrogen bonding. ntu.edu.tw
Fabrication of Poly(p-phenylene terephthalamide) (PPTA) and Related Structures
While the conventional and most common industrial synthesis of Poly(p-phenylene terephthalamide) (PPTA), the polymer renowned for its use in Kevlar®, involves the low-temperature polycondensation of p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC) rsc.orgresearchgate.net, an alternative pathway utilizes this compound as a key intermediate or prepolymer.
In this advanced method, this compound is reacted with terephthaloyl chloride in an amide solvent to yield the final PPTA polymer. google.com This approach is notable because the starting monomer already contains the fundamental repeating unit of PPTA. The polymerization essentially extends the chain by linking these pre-formed units together. A key advantage cited for this process is the potential for a more cost-effective synthesis route compared to methods relying solely on p-phenylenediamine, as well as a reduction in the amount of corrosive terephthaloyl chloride required to achieve the same quantity of polymer. google.com
The synthesis of the this compound monomer itself can be achieved through a multi-step process, starting from the nitration of N,N'-bis(phenyl) terephthalamide to form N,N'-bis(4-nitrophenyl)terephthalamide, followed by a reduction step to convert the nitro groups to the reactive amino groups. google.com The subsequent polymerization to PPTA must be carefully controlled in a suitable solvent system, often a mixture of N-methyl-2-pyrrolidone (NMP) and calcium chloride, to keep the rigid polymer chains in solution as they grow. researchgate.netgoogle.com The molecular weight of the resulting PPTA is a critical factor for its mechanical properties and can be influenced by reaction conditions such as monomer concentration, temperature, and stirring. rsc.org
Formation of Polybenzimidazoles from the Compound
Direct homopolymerization of this compound does not yield polybenzimidazoles (PBIs), as the monomer lacks the necessary ortho-diamine functionality required for the characteristic benzimidazole (B57391) ring formation. wikipedia.org Standard PBI synthesis involves the polycondensation of an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl, with a dicarboxylic acid or its derivative. wikipedia.orgresearchgate.net
However, this compound can be effectively utilized as a comonomer in the synthesis of aramid copolymers that incorporate benzimidazole moieties into their structure. This strategy allows for the creation of hybrid polymers that combine the properties of both aramids and PBIs. For instance, co-poly(p-phenylene terephthalamide) (co-PPTA) fibers have been successfully prepared by copolymerizing a mixture of p-phenylene diamine (p-PDA), terephthaloyl chloride (TPC), and specific benzimidazole-containing diamines like 2-(4-aminophenyl)-5-aminobenzimidazole (BIA). nih.gov By substituting a portion of the standard p-PDA with n,n'-Bis(4-aminophenyl)terephphthalamide and including a benzimidazole-containing monomer, it is possible to engineer a polymer backbone featuring both amide and benzimidazole linkages. This approach modifies the polymer's microstructure, enhancing properties such as thermal stability and mechanical strength, with reported tensile strengths reaching up to 2.45 GPa for certain copolymer compositions. nih.gov
Advanced Polymer Architectures and Functionalization Strategies
The inherent rigidity and strong intermolecular hydrogen bonding in aramids, while responsible for their strength, also lead to poor solubility, limiting their processability. A key strategy to overcome this is the introduction of pendant (side) groups onto the polymer backbone. Using this compound as a base monomer, this can be achieved by copolymerizing it with other diamines or diacid chlorides that contain bulky or flexible pendant groups.
This modification disrupts the polymer chain's regular packing, which reduces crystallinity and enhances solubility in organic solvents. nih.gov For example, aramids have been synthesized with pendant phenoxy groups or trifluoromethyl (–CF3) groups, resulting in polymers that are soluble in solvents like N,N-dimethylacetamide (DMAc) and can be cast into transparent, tough films. mdpi.com Similarly, introducing polar hydroxyl (–OH) side groups via a suitable comonomer can also improve solubility and provides a functional site for further chemical modifications. nih.gov These functionalized aramids often retain high thermal stability, with glass transition temperatures remaining well above 280°C, while gaining processability. researchgate.net
Table 1: Properties of Functionalized Aramids
| Pendant Group/Modification | Polymer System | Key Improved Properties | Tensile Strength (MPa) | Ref. |
|---|---|---|---|---|
| Hydroxyl Side Group | Aramid Copolymer | Enhanced solubility, film-forming | 95 | nih.gov |
| Asymmetrical Diaryl-Ether | Modified Aramid | Amorphous, soluble in organic solvents | 90–128 | nih.gov |
There is significant interest in developing high-performance polymers with integrated electronic functions for applications in electrochromic devices and hole-transporting layers. Polyamides derived from this compound can be endowed with electroactive properties by copolymerizing them with specialized monomers containing redox-active units.
A prominent strategy involves the synthesis of novel diamine monomers that incorporate moieties like triphenylamine (B166846) (TPA). ntu.edu.tw20.210.105 These TPA-containing diamines can be polymerized with dicarboxylic acids to create polyamides where electroactive TPA units are pendant to the main chain. When subjected to an electrical potential, these polymers exhibit reversible oxidation and reduction (redox) cycles, which are accompanied by distinct color changes. ntu.edu.tw For instance, polyamide films can switch from a colorless or pale yellowish neutral state to green and blue in their oxidized forms. 20.210.105ntu.edu.tw These materials demonstrate excellent electrochemical and electrochromic stability, high coloration efficiency, and significant changes in optical transmittance. ntu.edu.tw20.210.105
Table 2: Electrochemical and Electrochromic Properties of Polyamides with TPA Segments
| Polymer System | First Oxidation Potential (V vs. Ag/AgCl) | Second Oxidation Potential (V vs. Ag/AgCl) | Electrochromic Color Change (Neutral → Oxidized) | Ref. |
|---|---|---|---|---|
| Polyamide with di-tert-butyl TPA | 0.57–0.60 | 0.95–0.98 | Colorless/Pale Yellow → Green → Blue | ntu.edu.twresearchgate.net |
To enhance the processability, flexibility, and toughness of rigid aramids, ether linkages can be incorporated into the polymer backbone, resulting in poly(amide-ether)s. This is typically achieved through the copolymerization of this compound and a standard diacid chloride (like TPC) with a diamine containing flexible ether bonds, such as 4,4'-oxidianiline (ODA). nih.gov The introduction of the ether linkage imparts greater rotational freedom to the polymer chain, disrupting the rigid rod-like structure and improving solubility.
This approach has been used to create novel aramid copolymers that remain soluble in polar organic solvents even at high molecular weights, allowing them to be processed into thin, transparent films. mdpi.com These poly(amide-ether) films exhibit high glass transition temperatures (270–293°C) and excellent mechanical properties, with tensile strengths exceeding 110 MPa and elongations at break over 50%. mdpi.com
Further diversification leads to segmented poly(ether-block-amide) copolymers, often known as thermoplastic polyamide elastomers (TPAEs). mdpi.com These materials consist of rigid polyamide "hard" segments and flexible polyether "soft" segments. While typically synthesized via a two-step method, one-pot polycondensation routes are being developed. By reacting this compound with a mixture of diacids and polyetheramines, it is possible to create copolymers that combine the strength of aramids with the elastomeric properties of polyethers, opening applications in high-performance flexible materials. mdpi.commdpi.com
Advanced Characterization Methodologies for Derived Polymeric Materials
Spectroscopic Techniques for Polymer Structural Elucidation
Spectroscopy is a cornerstone in the analysis of polymers, offering detailed information about their chemical structure, composition, and electronic properties.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to confirm the successful polymerization and identify the key functional groups present in the polymer backbone. In polyamides derived from n,n'-Bis(4-aminophenyl)terephthalamide, FT-IR spectra provide definitive evidence of the amide bond formation.
The spectra of these aramids exhibit characteristic absorption bands. researchgate.netspectroscopyonline.comsyntechinnovation.com The N-H stretching vibration of the secondary amide group typically appears as a broad band in the region of 3300–3400 cm⁻¹. researchgate.netmdpi.com The formation of the amide linkage is further confirmed by two very strong and characteristic absorptions: the Amide I band (primarily C=O stretching) appearing around 1630-1685 cm⁻¹, and the Amide II band (a combination of N-H in-plane bending and C-N stretching) found near 1540 cm⁻¹. researchgate.netspectroscopyonline.comnih.gov Additionally, absorptions corresponding to aromatic C-H stretching are observed around 3035 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1475-1614 cm⁻¹ region. researchgate.net The presence of these specific bands confirms the incorporation of the terephthalamide (B1206420) and aminophenyl moieties into the polymer chain. spectroscopyonline.comsyntechinnovation.com
Table 1: Typical FT-IR Characteristic Bands for Polyamides Derived from this compound
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
| ~3300-3400 | Amide N-H | Stretching |
| ~3035 | Aromatic C-H | Stretching |
| ~1630-1685 | Amide C=O (Amide I) | Stretching |
| ~1540 | Amide N-H / C-N (Amide II) | Bending/Stretching |
| ~1475-1614 | Aromatic C=C | Stretching |
Data compiled from multiple sources. researchgate.netspectroscopyonline.comresearchgate.netnih.gov
In the ¹H-NMR spectra of polyamides based on this compound, the amide proton (N-H) typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm in a solvent like DMSO-d₆. datapdf.com The aromatic protons from the phenyl rings show complex multiplets in the region of 6.5 to 8.5 ppm. ntu.edu.tw The integration of these signals allows for the verification of the relative number of protons, confirming the monomer ratio in the polymer backbone.
¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group resonates at approximately 165 ppm. mdpi.com The various aromatic carbons appear in the 114 to 150 ppm range, with the specific chemical shifts being sensitive to their position and the substituents on the aromatic ring. ntu.edu.tw The disappearance of signals corresponding to the reactive end groups of the monomers and the appearance of new signals corresponding to the newly formed polymer structure provide conclusive evidence of successful polymerization. ntu.edu.tw
Table 2: Representative NMR Chemical Shifts (δ, ppm) for Aromatic Polyamides in DMSO-d₆
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Amide (N-H) | ~10.0 |
| ¹H | Aromatic (Ar-H) | ~6.5 - 8.5 |
| ¹³C | Amide (C=O) | ~165 |
| ¹³C | Aromatic (Ar-C) | ~114 - 150 |
Data compiled from multiple sources. ntu.edu.twdatapdf.com
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the optical properties of the derived polyamides, which are important for applications such as transparent films or light-emitting devices. mdpi.commdpi.com
UV-Vis absorption spectra of these aromatic polyamides in solution (e.g., in NMP) typically show strong absorption bands in the range of 260–380 nm. researchgate.netntu.edu.tw These absorptions are attributed to π-π* electronic transitions arising from the extensive conjugation along the polymer backbone, involving the aromatic rings and the amide groups. researchgate.net The position of the absorption maximum (λmax) and the cut-off wavelength can be influenced by the specific structure of the polymer, with more rigid and planar backbones sometimes leading to a red-shift (longer wavelength). mdpi.com
Many aromatic polyamides also exhibit fluorescence. mdpi.com When excited with UV light, solutions of these polymers can emit light in the blue region of the visible spectrum, with emission maxima often observed between 390 nm and 460 nm. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary depending on the polymer structure and the presence of specific chromophores. researchgate.netntu.edu.tw
Table 3: Summary of Optical Properties for Selected Aromatic Polyamides
| Polymer System | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| TPA-based Polyamides | NMP | 262-370 | 394-460 |
| tert-Butyltriphenylamine Polyamides | NMP | 356-366 | - |
Data compiled from multiple sources. researchgate.netntu.edu.tw
Thermal Analysis of Polymer Systems
Thermal analysis techniques are crucial for determining the operational temperature limits and thermal stability of polymeric materials, which are key performance indicators for high-performance aramids.
Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer as a function of temperature. hitachi-hightech.com A key parameter obtained from DSC analysis for amorphous or semi-crystalline polyamides is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org
Table 4: Glass Transition Temperatures (Tg) for Various Aromatic Polyamides
| Polymer Type | Tg Range (°C) |
| Triphenylamine-containing Polyamides | 257–287 |
| Polyamides with Bulky Side Groups | 237–254 |
| Fluorinated Aromatic Polyamides | > 300 |
| Polyamide-imides | 236–298 |
Data compiled from multiple sources. ntu.edu.twmdpi.commdpi.com
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and degradation behavior of polymers. youtube.com TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (typically nitrogen or air). tainstruments.com
Aromatic polyamides based on this compound are renowned for their outstanding thermal stability. ntu.edu.tw TGA curves for these materials typically show insignificant weight loss up to temperatures well above 400 °C. nih.govrsc.org Key data points from TGA include the onset temperature of decomposition and the temperature at which 10% weight loss occurs (T₁₀), which is a common metric for comparing the thermal stability of different polymers. ntu.edu.tw For these aramids, T₁₀ values are frequently above 450 °C and can exceed 550 °C in a nitrogen atmosphere. ntu.edu.twntu.edu.tw
Furthermore, TGA provides the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C) in an inert atmosphere. ntu.edu.tw The high aromatic content of these polymers leads to the formation of a significant amount of stable carbonaceous char upon decomposition, with char yields often greater than 60%. ntu.edu.twchemrevlett.com This high char yield is associated with excellent flame retardant properties. researchgate.net
Table 5: Thermal Stability Data for Aromatic Polyamides from TGA
| Polymer System | Atmosphere | 10% Weight Loss Temp. (°C) | Char Yield at 800 °C (%) |
| Triphenylamine-containing Polyamides | Nitrogen | > 550 | > 72 |
| Polyamides with tert-butyl groups | Nitrogen | 469–520 | 63–67 |
| Polyamide-imides from BAET | Nitrogen | ~400 | ~10 |
| Halogenated Aromatic Polyamides | - | > 420 | High |
Data compiled from multiple sources. ntu.edu.twntu.edu.twresearchgate.netacs.org
Thermo-mechanical Analysis for Material Response to Temperature and Stress
Thermo-mechanical analysis provides critical insights into the behavior of polymeric materials derived from this compound under the combined influence of thermal and mechanical loads. Dynamic Mechanical Analysis (DMA) is a key technique used to probe the viscoelastic properties, such as storage modulus (E'), loss modulus (E''), and the damping factor (tan δ), as a function of temperature.
Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. nih.gov The incorporation of flexible ether linkages or bulky side groups can influence chain mobility and, consequently, the thermo-mechanical response. nih.govmdpi.com For instance, the glass transition temperature (Tg), often identified by the peak of the tan δ curve, is a crucial parameter indicating the transition from a rigid, glassy state to a more rubbery state. For high-performance aromatic polyamides, Tg values are typically high, reflecting the rigidity of the polymer backbone. nih.gov Research on related aromatic polyamides has shown Tg values ranging from 169°C to over 298°C, depending on the specific monomer composition and the presence of flexible or bulky groups. mdpi.com
The storage modulus (E') below the glass transition temperature is a measure of the material's stiffness. For aramids, this value is generally high. As the temperature increases through the glass transition region, the storage modulus experiences a significant drop, while the loss modulus, representing viscous dissipation of energy, reaches a maximum. expresspolymlett.com Studies on copolyamides have shown that blending can shift transition temperatures, indicating changes in miscibility and morphology. expresspolymlett.com For example, the introduction of cobalt(II) chloride into a polyimide matrix has been shown to create specific relaxations and alter the reinforcing effect depending on its concentration, as observed through DMA. mdpi.com
Table 1: Representative Thermo-mechanical Properties of Aromatic Polyamides This table compiles typical data ranges for aromatic polyamides to illustrate expected values for materials derived from this compound.
| Property | Value Range | Significance |
|---|---|---|
| Glass Transition Temp. (Tg) | 170°C - 300°C | Indicates the upper service temperature for structural applications. nih.govmdpi.com |
| Storage Modulus (E') (Glassy) | High (GPa range) | Represents the material's stiffness and load-bearing capacity. expresspolymlett.com |
| Storage Modulus (E') (Rubbery) | Low (MPa range) | Reflects the softer state of the material above Tg. |
| Tan δ Peak Height | Varies | Relates to the material's damping characteristics and chain mobility. |
Morphological and Microstructural Investigations
Wide-Angle X-ray Diffraction (WAXD), also known as X-ray Diffraction (XRD), is an indispensable technique for probing the solid-state structure of polymers derived from this compound. It provides detailed information about the degree of crystallinity, the arrangement of polymer chains, and the identification of crystalline forms (polymorphs).
Aromatic polyamides can exhibit semi-crystalline or amorphous structures depending on the rigidity of the polymer backbone and the potential for intermolecular hydrogen bonding. nih.gov The diffraction pattern of a semi-crystalline aramid typically shows sharp diffraction peaks superimposed on a broad amorphous halo. The positions of these peaks (in terms of the scattering angle, 2θ) relate to the d-spacings of the crystal lattice planes, while their intensity and width provide information on the size and perfection of the crystallites.
For conventional AABB-type polyamides, characteristic diffraction peaks are often observed. nih.gov For example, studies on a transparent polyamide, PAPACM12, identified its stable α-form crystal with diffraction peaks at 2θ values of 13.9° and 15.3°. nih.gov The introduction of bulky groups or flexible linkages, such as those in the this compound monomer, can hinder regular chain packing and lead to a more amorphous structure, which is characterized by broad, diffuse scattering patterns. mdpi.comresearchgate.net Conversely, the rigid nature of the terephthalamide unit promotes ordering. The balance between these structural features dictates the final degree of crystallinity. The degree of crystallinity can be quantitatively estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. researchgate.net This parameter significantly influences the material's mechanical properties, thermal stability, and solvent resistance.
Table 2: Typical WAXD Parameters for Semi-Crystalline Polyamides This table presents common diffraction data for AABB-type polyamides, providing a reference for analyzing polymers from this compound.
| Lattice Plane | Typical 2θ Range | Corresponding d-spacing (nm) | Structural Interpretation |
|---|---|---|---|
| (100) | 13.0° - 15.0° | ~0.5-0.7 | Represents spacing between adjacent chains within a hydrogen-bonded sheet. nih.gov |
| (010)/(110) | 15.0° - 16.0° | ~0.4-0.6 | Relates to the stacking distance between hydrogen-bonded sheets. nih.gov |
Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of polymers derived from this compound from the nanometer to the micrometer scale.
SEM is widely used to study the surface topography and fracture surfaces of polymer films and fibers. bgu.ac.ilnih.gov For aromatic polyamides, SEM can reveal details about the texture of film surfaces, the presence of pores or defects, and the fibrillar nature of oriented fibers. nih.gov For instance, in thin-film composite membranes, SEM analysis of cross-sections can show distinct layers, such as a dense, stratified active layer on a porous support, which is critical for applications like nanofiltration. nih.gov The morphology observed via SEM can be directly correlated with the polymer's processing conditions and its ultimate performance. mdpi.com
TEM, which offers higher resolution, allows for the investigation of the internal microstructure. It can be used to visualize crystalline lamellae, phase separation in copolymers or blends, and the dispersion of any incorporated nanofillers. The morphology of aromatic polyamides is heavily influenced by the rigidity of the polymer backbone; linear, rigid backbones tend to form stratified or layered structures, while non-linear backbones may result in more isotropic, featureless morphologies. nih.gov
Electrochemical Characterization of Functionalized Polymers
The electrochemical properties of polymers derived from this compound are of significant interest, particularly when the polymer is functionalized with redox-active moieties or when the inherent amine groups can participate in electrochemical processes. Cyclic Voltammetry (CV) is the primary technique used for this characterization. sciepub.com
CV involves scanning the potential of an electrode coated with the polymer film and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the material, the reversibility of the redox processes, and the stability of the electroactive species. sciepub.com
Polymers based on this compound contain electrochemically active amine functionalities. The terminal amino groups, or other deliberately incorporated redox centers like phenothiazine (B1677639) or ferrocene, can undergo oxidation and reduction. rsc.orgmit.edu Studies on related aromatic polyamides containing redox-active units have shown multiple, stable, and reversible oxidation states. rsc.org For example, some functionalized polyamides exhibit reversible oxidation redox couples with potentials appearing between 0.47–0.85 V. rsc.org The ability to undergo reversible redox reactions opens up applications in electrochromic devices, where the material changes color upon oxidation or reduction, as well as in energy storage systems and electrochemical sensors. rsc.orgacs.orgmdpi.com The electrochemical behavior is highly dependent on the molecular structure, the presence of electron-donating or electron-withdrawing groups, and the electrolyte system used. nih.gov
Table 3: Key Parameters from Cyclic Voltammetry of Functionalized Aromatic Polymers This table outlines the electrochemical data that can be obtained from CV analysis of redox-active polymers.
| Parameter | Typical Value Range (vs. Ag/AgCl) | Significance |
|---|---|---|
| Oxidation Potential (Epa) | 0.4 V - 1.7 V | Potential at which the material is oxidized; relates to the ease of removing electrons. rsc.orgnih.gov |
| Reduction Potential (Epc) | Varies | Potential at which the material is reduced. |
| Peak Separation (ΔEp) | > 59/n mV | Indicates the reversibility of the redox process (n=number of electrons). A larger separation suggests quasi-reversible or irreversible kinetics. sciepub.com |
| Redox Stability | High (many cycles) | Measures the ability of the material to undergo repeated oxidation/reduction without degradation. rsc.org |
Structure Property Interrelationships in Polymers Derived from N,n Bis 4 Aminophenyl Terephthalamide
Studies on Polymer Solubility Characteristics
The solubility of high-performance aromatic polyamides is a critical factor for their practical application, as it dictates the methods by which they can be processed into useful forms such as films and fibers. ntu.edu.twmdpi.com Wholly aromatic polyamides, known as aramids, are notoriously difficult to dissolve due to their rigid backbones and strong intermolecular hydrogen bonds, which lead to high melting points and poor solubility in common organic solvents. ntu.edu.twntu.edu.tw
Polymers synthesized from n,n'-bis(4-aminophenyl)terephthalamide, particularly aromatic polyamides and poly(amide-imide)s, typically exhibit limited solubility. Their dissolution is generally confined to highly polar aprotic solvents. ntu.edu.twcapes.gov.brcapes.gov.brnih.gov These solvents are capable of disrupting the strong hydrogen bonds between the polymer chains.
Commonly effective solvents include:
N,N-dimethylacetamide (DMAc) ntu.edu.twcapes.gov.brcapes.gov.br
N-methyl-2-pyrrolidone (NMP) ntu.edu.twcapes.gov.brnih.gov
N,N-dimethylformamide (DMF) mdpi.comnih.gov
Dimethyl sulfoxide (B87167) (DMSO) mdpi.comnih.gov
In many cases, particularly for rigid-rod aramids with highly linear and symmetrical structures, dissolution in these solvents is not possible at room temperature and may require heating. ntu.edu.tw For polymers with particularly strong intermolecular interactions, the addition of inorganic salts, such as lithium chloride (LiCl) or calcium chloride (CaCl2), to the aprotic solvent is often necessary to achieve complete dissolution. ntu.edu.twntu.edu.twmdpi.com The salt is believed to form complexes with the amide groups, which helps to weaken the interchain hydrogen bonding and facilitate solvation. mdpi.com The amorphous nature of these polymers, as opposed to crystalline, generally favors better solubility. ntu.edu.twnih.gov
| Polymer Type | NMP | DMAc | DMF | DMSO | Pyridine | m-Cresol | THF | Notes |
|---|---|---|---|---|---|---|---|---|
| Aromatic polyamides with bulky triphenylamine (B166846) units | Soluble | Soluble | Soluble | Soluble | Soluble | -- | -- | Soluble at room temperature. ntu.edu.tw |
| Polyamides with tetraphenylfuran (B85685) units | Soluble | Soluble | -- | -- | Soluble | Soluble | -- | Generally soluble. capes.gov.br |
| Aromatic polyamides with 2,7-naphthoxy linkages | Soluble | Soluble | -- | -- | -- | -- | -- | Most polymers were soluble. capes.gov.br |
| Polyamides with pendent diphenylamino groups | Soluble on heating | Soluble on heating | Soluble on heating | Soluble on heating | -- | -- | Soluble on heating | Requires LiCl for dissolution in DMAc. ntu.edu.tw |
| Polyamides with methylene (B1212753) spacer groups | Soluble | Soluble | Soluble | Soluble | -- | -- | -- | Good solubility in aprotic solvents. nih.gov |
To overcome the processing challenges associated with poor solubility, significant research has focused on modifying the polymer structure to enhance their dissolution characteristics without compromising their desirable thermal properties. Several successful strategies have been developed:
Introduction of Bulky Pendant Groups: Attaching large, bulky side groups to the polymer backbone is a highly effective method. ntu.edu.twmdpi.comntu.edu.tw These groups, such as phenyl or triphenylamine moieties, disrupt the planarity of the polymer chain. ntu.edu.tw This steric hindrance prevents efficient chain packing and reduces the strength of intermolecular hydrogen bonding, thereby increasing the free volume and allowing solvent molecules to penetrate and solvate the polymer more easily. ntu.edu.twntu.edu.tw
Incorporation of Flexible Linkages: The introduction of flexible segments into the rigid polymer backbone can significantly improve solubility. mdpi.comnih.gov Common flexible units include ether (-O-), methylene (-CH2-), or hexafluoroisopropylidene (-C(CF3)2-) groups. mdpi.comkaist.ac.kr These "kinked" or flexible linkages increase the conformational freedom of the polymer chain, leading to a less ordered structure and improved solubility. mdpi.comresearchgate.net
Use of Unsymmetric Monomers: Polymerization involving unsymmetrical monomers leads to a reduction in the regularity and symmetry of the polymer chain. ntu.edu.tw This irregularity hinders the formation of a crystalline lattice, promoting an amorphous morphology that is generally more soluble than a semi-crystalline one. ntu.edu.twkaist.ac.kr
N-Substitution of Amide Groups: Directly addressing the issue of hydrogen bonding, the substitution of the amide hydrogen with groups like allyl or alkyl can dramatically increase solubility. researchgate.net This modification eliminates the hydrogen bond donor capability of the amide group, which is a primary contributor to the strong interchain forces in aramids.
Analysis of Thermal Performance and Stability
The defining characteristic of polymers derived from this compound is their exceptional thermal stability, making them suitable for high-temperature applications. This performance is evaluated primarily by the glass transition temperature (Tg), which marks the onset of large-scale segmental motion, and the decomposition temperature (Td), which indicates the point of chemical degradation.
The glass transition temperature is a critical parameter that defines the upper service temperature of an amorphous polymer. For polyamides and poly(amide-imide)s, Tg is governed by several structural factors:
Backbone Rigidity: A more rigid polymer backbone results in a higher Tg because more thermal energy is required to induce segmental motion. Wholly aromatic polyamides, with their interconnected phenyl rings, have inherently high Tgs. ntu.edu.tw The introduction of flexible linkages, such as ether or aliphatic groups, increases chain flexibility and typically lowers the Tg. nih.gov
Bulky Side Groups: The presence of bulky pendant groups can restrict the rotational freedom of the polymer backbone. ntu.edu.tw This steric hindrance limits segmental mobility, leading to a significant increase in the glass transition temperature. For instance, polyamides containing triphenylamine units exhibit high Tgs, often in the range of 257–287 °C. ntu.edu.tw
Intermolecular Interactions: Strong intermolecular forces, particularly hydrogen bonding between amide linkages, contribute to a higher Tg. These interactions act as physical crosslinks, restricting chain movement and requiring more energy to transition into a rubbery state. Strategies that disrupt hydrogen bonding, while improving solubility, can sometimes have a competing effect on Tg.
| Polymer Structural Feature | Tg Range (°C) | Reference |
|---|---|---|
| Polyamides with triphenylamine units | 257–287 | ntu.edu.tw |
| Polyamides with tetraphenylfuran units | 302–342 | capes.gov.br |
| Polyamides with 2,7-naphthoxy linkages | 246–327 | capes.gov.br |
| Polyamides with methylene spacer groups | 210–261 | nih.gov |
| Polyamides with trifluoromethyl groups | > 300 | kaist.ac.kr |
Aromatic polyamides are known for their high thermal decomposition temperatures. Thermogravimetric analysis (TGA) typically shows that these polymers are stable up to 400-450 °C, with significant weight loss occurring at higher temperatures. ntu.edu.twresearchgate.net The 10% weight loss temperature (T10) for many aramids derived from complex diamines can exceed 480-550 °C in a nitrogen atmosphere. ntu.edu.twcapes.gov.br
The primary mechanism for the thermal degradation of polyamides is the scission of the polymer chain at the C-N bond within the amide group. mdpi.com This initial breakdown creates smaller polymer fragments. mdpi.com Studies using pyrolysis techniques have shown that the degradation process can proceed through both radical homolytic and hydrolytic pathways. capes.gov.br The products evolved during decomposition typically include carbon dioxide, carbon monoxide, water, hydrocarbons, and various nitriles, reflecting the breakdown of the aromatic and amide structures. capes.gov.brcapes.gov.br The high char yields observed for many aromatic polyamides at elevated temperatures (e.g., >70% at 800 °C) are indicative of the formation of a stable, carbonaceous residue, which contributes to their excellent fire resistance. ntu.edu.tw
The processing window for a polymer is the temperature range between its glass transition temperature (Tg) and its decomposition temperature (Td). A wide processing window is essential for melt processability. However, for many high-performance aromatic polyamides, this window is very narrow or nonexistent. ntu.edu.twmdpi.com Their Tg can be exceptionally high, often approaching or even exceeding their Td, which means they decompose before they can be softened or melted for techniques like extrusion or injection molding. mdpi.com
This challenge is a major driver for the development of strategies to enhance solubility, as discussed in section 5.1.2. By making the polymers soluble in aprotic solvents, they can be processed from solution at temperatures well below their Tg. ntu.edu.tw Solution casting, for example, allows for the formation of thin, flexible, and tough films by dissolving the polymer, casting the solution onto a surface, and evaporating the solvent. ntu.edu.twntu.edu.twcapes.gov.brkaist.ac.kr This bypasses the difficulties of melt processing and enables the fabrication of components from these otherwise intractable materials. Therefore, the interplay between solubility, Tg, and Td is a central consideration in the design and application of polymers derived from this compound.
Mechanical Property Development and Characterization
The mechanical properties of polymers derived from this compound are fundamentally linked to their molecular architecture and the resulting solid-state structure. As this diamine is a monomer, its properties are expressed in the context of the final polymer, typically a poly(amide-imide) or copolyamide, formed by reaction with a dianhydride or dicarboxylic acid. The inherent rigidity of the terephthalamide (B1206420) unit and the potential for strong intermolecular hydrogen bonding via the amide linkages are key contributors to the high-performance characteristics of these materials.
Tensile Strength, Young's Modulus, and Elongation at Break in Polymer Films
Polymers synthesized using this compound are known for their impressive mechanical strength. For instance, a series of poly(amide-imide) (PAI) films, prepared by reacting pyromellitic dianhydride with various amide-containing diamines including those structurally similar to this compound, exhibited excellent mechanical properties. These films displayed high tensile strengths, ranging from 203.7 to 297.4 MPa. The robust performance is attributed to the rigid polymer backbones and strong intermolecular forces.
Table 1: Mechanical Properties of Representative Poly(amide-imide) Films
| Property | Value |
|---|---|
| Tensile Strength | 203.7 - 297.4 MPa |
| Glass Transition Temperature (Tg) | > 407 °C |
Data sourced from studies on PAI films with similar rigid amide structures.
#### 5.3.2. Assessing Film Toughness and Flexibility
The toughness and flexibility of polymer films are critical for their application in flexible electronics and other demanding fields. Films derived from this compound are often described as tough and flexible. For example, a novel family of electroactive polyamides prepared with a diamine monomer structurally related to this compound could be solution-cast into tough and flexible films. This indicates that despite their rigidity, the polymer chains can be processed to form non-brittle, robust materials.
Role of Interchain Interactions and Chain Packing on Mechanical Performance
The superior mechanical performance of polymers containing the this compound moiety is heavily reliant on the interplay of interchain interactions and efficient chain packing. The amide (-CONH-) linkages are pivotal, creating strong and directional hydrogen bonds between adjacent polymer chains. These hydrogen bonds act as physical crosslinks, significantly enhancing the material's strength and thermal stability.
Mcjps.orgodulation of Optical Properties in Derived Materials
The optical properties of materials derived from this compound are of significant interest for applications in optoelectronics. The aromatic nature of the monomer unit plays a crucial role in determining characteristics such as transparency, light transmittance, and photoluminescence.
Investigations into Transparency and Light Transmittance
The transparency of polymer films is dictated by their ability to transmit visible light with minimal absorption or scattering. Polyamides derived from aliphatic dicarboxylic acids and aromatic diamines, including those similar in structure to this compound, have been shown to be optically transparent in the visible region. In contrast, when aromatic dicarboxylic acids are used, the resulting fully aromatic polyamides tend to have a pale yellowish color due to the extended conjugation in the polymer backbone.
For specific applications requiring high transparency, the choice of the comonomer is critical. For instance, poly(amide-imide) films, while exceptionally strong and thermally stable, may exhibit coloration that can affect their light transmittance. The UV-Vis absorption spectra of these polymers typically show strong absorptions in the ultraviolet range, with the absorption edge extending into the visible spectrum depending on the extent of electronic conjugation within the polymer chain.
Photoluminescence and Fluorescence Behavior of Aromatic Polyimides and Polyamides
Aromatic polyamides and polyimides containing structures similar to this compound can exhibit photoluminescence (PL), emitting light after absorbing photons. Dilute solutions of certain electroactive polyamides have shown strong absorption bands in the range of 316–342 nm and exhibit photoluminescence maxima between 362–465 nm, which falls within the violet-blue region of the spectrum.
The fluorescence behavior is highly dependent on the chemical structure. Polyamides derived from aliphatic dicarboxylic acids tend to fluoresce with a higher quantum yield compared to their counterparts made with aromatic dicarboxylic acids. This is because the extended π-conjugation in fully aromatic systems can sometimes lead to non-radiative decay pathways that quench fluorescence. The study of the PL and fluorescence properties is crucial for developing these materials for applications such as light-emitting diodes (LEDs) or optical sensors.
Electrochromic Characteristics and Coloration Efficiency Studies
Aromatic polyamides and poly(amide-imide)s containing triarylamine units, which are structurally related to polymers from this compound, exhibit notable electrochromic properties. These characteristics arise from the ability of the triphenylamine (TPA) units to undergo reversible electrochemical oxidation, leading to distinct changes in color. mdpi.commdpi.com The oxidation process forms stable radical cations, which alters the electronic structure of the polymer and, consequently, its light absorption properties. mdpi.com
For instance, poly(amide-imide)s derived from TPA-containing diamines can switch from a colorless neutral state to a blue oxidized form. mdpi.com In some cases, multiple color changes are possible; for example, from pale yellow in the neutral state to green in a semi-oxidized state, and finally to deep blue in the fully oxidized state. mdpi.com The stability of these electrochromic and electrochemical properties is often superior in polyamides compared to their polyimide counterparts. This is attributed to the strongly electron-withdrawing nature of the imide group, which can increase the oxidation potential of the TPA unit and destabilize the resulting radical cation. mdpi.com
Coloration efficiency (η) is a key metric for evaluating electrochromic materials, quantifying the change in optical density per unit of charge injected or extracted. High coloration efficiency is desirable as it signifies a large optical change with minimal charge, leading to lower power consumption in devices like smart windows. acs.org Studies on various electrochromic polymers, such as those based on 3,4-alkylenedioxythiophenes and polyaniline, have reported a wide range of coloration efficiencies. For example, poly(3,3-dimethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine) (PProDOT-Me2) has shown a high coloration efficiency of 375 cm²/C. researchgate.net In some composite systems, even higher efficiencies, such as 1872.8 cm²/C at 600 nm, have been achieved, enabling low-power operation. acs.org The coloration efficiency is not always constant and can depend on the charge density and the switching voltage. researchgate.net
Table 1: Electrochromic Properties of Related Aromatic Polymers This table presents data for structurally related electroactive polymers, as specific data for polymers derived solely from this compound is not readily available.
| Polymer System | Color Change (Neutral to Oxidized) | Coloration Efficiency (η) | Wavelength (nm) | Reference |
|---|---|---|---|---|
| Polyamide-imide with TPA | Colorless to Blue | Not Specified | - | mdpi.com |
| Polyamide with Pyrenylamine | Colorless to Purple | Not Specified | - | mdpi.com |
| PProDOT-Me2 | Not Specified | 375 cm²/C | Not Specified | researchgate.net |
| PEDOT/PANI Device | Not Specified | 302 cm²/C (at 95% switch) | Not Specified | researchgate.net |
| PEDOT:PSS/PANI:PSS Film | Not Specified | 1872.8 cm²/C | 600 | acs.org |
Electrochemical Performance and Redox Behavior of Functionalized Polymers
The electrochemical behavior of polymers derived from this compound is intrinsically linked to the redox activity of the triarylamine moieties within the polymer backbone. Cyclic voltammetry is a common technique used to study the redox processes of these polymers, revealing information about their oxidation and reduction potentials, reversibility, and stability. rsc.orgnih.gov
Aromatic polyamides containing TPA units typically exhibit reversible oxidation redox couples. ntu.edu.tw For example, certain TPA-based polyamides show a reversible oxidation at 0.73–0.79 V versus an Ag/AgCl electrode. ntu.edu.tw The introduction of functional groups or different structural motifs can significantly alter the redox behavior. For instance, polyamides with four triarylamine cores in the repeating unit can display multiple quasi-reversible redox couples, corresponding to the successive removal of electrons from the different nitrogen centers. nih.gov The incorporation of electron-donating groups, such as methoxy (B1213986) groups, can lower the oxidation potentials and enhance redox stability. mdpi.com
The stability of the redox behavior is crucial for the long-term performance of electrochromic devices. Many aromatic polyamides demonstrate excellent electrochemical stability, maintaining their redox activity over thousands of cycles. nih.govntu.edu.tw The electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be estimated from cyclic voltammetry data and UV-vis absorption spectra. mdpi.com This information is vital for designing and optimizing electronic and optoelectronic devices.
Table 2: Electrochemical Data for Related Aromatic Polyamides This table contains data for structurally related electroactive polymers, as specific information for polymers derived solely from this compound is not available.
| Polymer System | Oxidation Onset Potential (E_onset) (V) | First Oxidation (E½) (V) | HOMO Level (eV) | Reference |
|---|---|---|---|---|
| Methoxy-substituted TPA Polyamide | Not Specified | 0.73-0.79 | Not Specified | ntu.edu.tw |
| Polyamide with Four Triarylamine Cores | Lowered due to conjugation | Not Specified | Dependent on structure | nih.gov |
| MeOTPA-cored Poly(amide-amine) | Estimated from E_onset | Not Specified | Estimated from E_onset | mdpi.com |
Dielectric Characteristics and Electrical Insulation Properties
Aramid-based materials are well-regarded for their excellent electrical insulation properties, which are critical for applications in electronics and power systems. researchgate.net These polymers typically possess a low dielectric constant and low dielectric loss, which are essential for minimizing signal delay and cross-talk in high-frequency applications. electronics.orgglobethesis.com The dielectric constant of aramid fibers, such as Kevlar, is around 3.85. electronics.org
The dielectric properties of polymers are influenced by factors such as molecular structure, polarity, and the presence of moisture. jbc-tech.com For aromatic polyimides, which share structural similarities with aramids, the dielectric constant can range from 2.88 to 3.48 at room temperature and 1 Hz. electronics.org Introducing fluorine into the polymer backbone is a common strategy to reduce the dielectric constant due to the strong electron-withdrawing nature and large free volume of fluorinated groups. globethesis.com
The excellent thermal stability of aramids allows them to maintain their insulating properties at elevated temperatures. researchgate.net They are used in a variety of high-performance electrical applications, including transformer insulation, motor windings, and circuit boards. researchgate.net Aramid paper, for instance, has a high dielectric strength, making it an effective insulator for preventing short circuits and electrical arcing in electrical equipment. researchgate.net The material's ability to withstand high temperatures without degradation is vital for the safety and reliability of electrical systems. researchgate.net
Table 3: Dielectric Properties of Aramid and Related Polymer Films This table includes data for aramid fibers and related polymers to provide context for the expected properties of films from this compound.
| Material | Dielectric Constant (ε') | Frequency | Conditions | Reference |
|---|---|---|---|---|
| Aramid Fiber (Kevlar) | 3.85 | Not Specified | Not Specified | electronics.org |
| Aromatic Polyimide Films | 2.88 - 3.48 | 1 Hz | Room Temperature | electronics.org |
| ANF/chitosan/Al2O3 Film | < 2.5 (approx.) | 10² - 10⁶ Hz | 15 wt% Al2O3 | researchgate.net |
| Mylar® Polyester Film | ~3.3 | 60 Hz | 25°C | jbc-tech.com |
Relationship Between Polymer Morphology and Macroscopic Properties
The macroscopic properties of polymers derived from this compound are directly governed by their morphology, which includes aspects like crystallinity, molecular orientation, and fibrillar structure. Aramid polymers, such as poly(p-phenylene terephthalamide) (PPTA), are known for their highly crystalline and ordered structures. kpi.uaill.eu This high degree of order is a primary reason for their exceptional mechanical properties, including high strength and stiffness. rsc.org
The morphology of PPTA is characterized by ribbon-like or needle-like crystals, depending on the molecular weight of the polymer. kpi.ua The polymer chains are highly oriented along the fiber axis, forming a fibrillar structure. rsc.org These fibrils are composed of extended polymer chains that pass through periodic defect layers, maintaining crystallographic register between adjacent ordered zones. kpi.ua This unique "shish-kebab" or interconnected ribbon structure contributes significantly to the material's high tensile strength. kpi.ua
The morphology of the polymer can be influenced by the processing conditions. For example, the polycondensation of p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC) in a microstructured chemical system allows for a controllable process to obtain PPTA particles with varying molecular weights and structures. rsc.org The mechanical properties of aramid-based materials, such as aramid paper, are also strongly dependent on the morphology of their constituent fibrids. mdpi.com Modifications to the surface morphology of aramid fibers can enhance their interfacial bonding with a resin matrix, leading to improved mechanical properties in composite materials. mdpi.com
Water Uptake Behavior and Dimensional Stability of Films
The water uptake behavior of aramid films is a critical consideration for their application, as absorbed moisture can affect their dimensional stability, mechanical properties, and electrical insulating characteristics. ill.eucalpoly.edu Polyamides, in general, tend to absorb more moisture than many other engineering plastics due to the presence of polar amide groups that can form hydrogen bonds with water molecules. mdpi.com However, wholly aromatic polyamides (aramids) generally exhibit lower moisture absorption and better dimensional stability under moist conditions compared to their aliphatic counterparts like nylon. chemicalbook.com
The equilibrium moisture content in aramid fibers is typically around 4-5%. researchgate.net Water absorption can lead to swelling and dimensional changes in the polymer film. researchgate.net However, for many high-performance polymers, the magnitude of this dimensional change is small and may not pose a significant clinical or engineering concern in many applications. nih.gov The rate of water absorption and the total equilibrium uptake can be influenced by factors such as the film's thickness, the ambient temperature and humidity, and the specific chemical structure of the polymer. nist.gov
In composite materials, the interface between the fiber and the matrix is particularly susceptible to the effects of moisture. Good adhesion between the fiber and matrix can help to mitigate the negative effects of water absorption. nih.gov For applications requiring high dimensional stability, particularly in varying humidity, understanding and controlling the water absorption characteristics of aramid films is essential. jbc-tech.comcalpoly.edu
Advanced Material Applications and Performance Derived from N,n Bis 4 Aminophenyl Terephthalamide
Functional Materials and Devices
Beyond structural roles, the unique chemistry of n,n'-Bis(4-aminophenyl)terephthalamide enables its use in advanced functional materials where specific electrochemical or physical properties are leveraged for device performance.
Aromatic polyamides derived from this compound can be functionalized by incorporating electroactive units, such as triphenylamine (B166846) (TPA), into the polymer backbone. ntu.edu.twmdpi.comnih.gov These polymers exhibit electrochromism, the ability to change color reversibly when a voltage is applied. ntu.edu.tw The polyamide structure provides excellent thermal stability and mechanical integrity for the resulting films, while the TPA units provide the redox-active sites necessary for the color change. mdpi.com
Upon application of an electrical potential, the TPA units undergo oxidation, leading to the formation of stable radical cations and a distinct change in the material's light absorption properties. ntu.edu.twntu.edu.tw This process is reversible, allowing the material to switch between colored and transparent or pale-colored states. ntu.edu.tw Such materials are being developed for applications in smart windows, which can control the amount of light and heat passing through, as well as for low-power displays and sensors. mdpi.comnih.gov The robustness of the aramid backbone ensures the long-term cycling stability of the electrochromic device. ntu.edu.tw
Electrochromic Properties of TPA-Containing Polyamides
| Polymer System | Oxidation Potential (E1/2 vs. Ag/AgCl) | Color Change (Neutral to Oxidized) | Reference |
|---|---|---|---|
| Polyamide 4e (TPA-based) | 1.14 V | Colorless to Pale Blue | ntu.edu.tw |
| Polyamide (TPPA-based) | 0.57–0.60 V and 0.95–0.98 V | Colorless/Pale Yellowish to Green and Blue | ntu.edu.tw |
The rigidity and well-defined structure of polymers derived from this compound make them excellent candidates for fabricating membranes for gas separation. frontiersin.orgchemmethod.com These aramid-based membranes can be engineered to have specific microporous structures that allow for the selective passage of certain gas molecules while blocking others. nih.gov This property is critical for industrial applications such as the capture of carbon dioxide (CO2) from flue gases or the purification of natural gas. chemmethod.comresearchgate.net
The performance of a separation membrane is defined by its permeability (the rate at which a gas passes through) and its selectivity (the ratio of permeabilities of two different gases). mdpi.com The intrinsic properties of aramids allow for the creation of membranes that can overcome the typical trade-off between these two factors. manchester.ac.uk The tortuous pathways created by the rigid polymer chains can effectively separate gases based on their kinetic diameters, for example, separating smaller CO2 molecules from larger nitrogen (N2) molecules. nih.gov The development of high-performance polymer membranes is a key area of research for making carbon capture and other gas separation technologies more energy-efficient and cost-effective. frontiersin.orgresearchgate.net
Performance of Polymer Membranes for CO₂/N₂ Separation
| Membrane Material | CO₂ Permeability (GPU) | CO₂/N₂ Selectivity | Reference |
|---|---|---|---|
| Ionic Liquid + Graphene Oxide PIL-IL-GO | 3090 | 1180 | mdpi.com |
| "Best Case" Polymeric Membrane (Hypothetical) | 1000 | 50 | mdpi.com |
| PIM-1/o-POPs/PGO Composite | N/A (232.7 Barrer) | 80.7 | manchester.ac.uk |
| PIM-1/GO Composite | N/A (6169 Barrer) | 123.5 | manchester.ac.uk |
Role as Hardener Components in Epoxy Resin Systems
Due to its dual primary amine functionality and rigid aromatic structure, this compound and its isomers are investigated as hardeners for epoxy resins, aiming to create thermosets with high thermal stability and specific mechanical properties. Aromatic amines, in general, are known to yield cured epoxy networks with higher heat and chemical resistance compared to aliphatic amines, owing to the incorporation of rigid phenyl rings into the polymer backbone. semanticscholar.orgijert.org The curing process with aromatic amines typically requires elevated temperatures to proceed at a practical rate. capes.gov.br
Research into the curing behavior of epoxy resins with aromatic amide hardeners provides insight into the performance enhancements achievable. For instance, studies on N1,N4-bis(3-aminophenyl)terephthalamide (MPD-TPA-MPD), a positional isomer of the title compound, demonstrate its capability as a hardener for various epoxy resins. semanticscholar.org The curing process, monitored by Differential Scanning Calorimetry (DSC), reveals the exothermic reaction associated with the crosslinking of the epoxy resin. semanticscholar.org
The structure of the hardener plays a crucial role in the final properties of the cured epoxy matrix. semanticscholar.org The rigid and linear molecular structure of terephthalamide-based hardeners is expected to impart high glass transition temperatures (Tg) and improved mechanical characteristics to the resulting thermoset. semanticscholar.org
Detailed Research Findings:
A study on the physicochemical characterization of N1,N4-bis(3-aminophenyl)terephthalamide (MPD-TPA-MPD) as a "green" hardener synthesized from PET waste provides valuable data on the curing of different epoxy resins. semanticscholar.org The hardener was mixed with commercially available epoxy resins, and the curing behavior was analyzed using DSC. The results indicate that the curing reaction initiates at a relatively high temperature, which is characteristic of aromatic amine hardeners. semanticscholar.org
The following table summarizes the DSC data for the curing of various epoxy resins with the hardener MPD-TPA-MPD. The data illustrates the influence of the epoxy resin structure on the curing exotherm.
Interactive Data Table: Curing of Various Epoxy Resins with N1,N4-bis(3-aminophenyl)terephthalamide (MPD-TPA-MPD) Data sourced from a study on a positional isomer of the title compound.
| Epoxy Resin Type | Mass Ratio (Resin:Hardener) | Exotherm Peak Temperature (°C) |
| Tetraglycidyl-N,N'-methylene-dianiline (TGDMA) | 5 : 3.89 | 176 |
| Diglycidyl ether of bisphenol A (DGEBA) | 5 : 2.54 | Not specified in source |
| Styrene-acrylic resin (SER) | 5 : 0.481 | Not specified in source |
The high onset temperature for the curing reaction suggests that these systems have good latency at lower temperatures, which is advantageous for processing. The rigid structure of the terephthalamide (B1206420) hardener is anticipated to contribute to a high glass transition temperature (Tg) in the cured matrix, making the resulting materials suitable for high-temperature applications. semanticscholar.org Further investigations into the thermal stability by Thermogravimetric Analysis (TGA) and the mechanical properties by Dynamic Mechanical Analysis (DMA) would be necessary to fully characterize the performance of epoxy systems cured with this compound.
Potential in Biomedical Research and Pharmaceutical Development
The rigid and well-defined structure of terephthalamide derivatives makes them attractive scaffolds for the design of biologically active molecules. In pharmaceutical research, there is a constant search for new molecular frameworks that can be decorated with various functional groups to interact with biological targets, such as proteins and enzymes.
Detailed Research Findings:
A notable area of research is the development of terephthalamide derivatives as mimetics of α-helical peptides to disrupt protein-protein interactions, which are crucial in many disease pathways. nih.govacs.orgnih.gov Specifically, derivatives based on a terephthalamide scaffold have been designed to mimic the BH3 domain of the Bak peptide, which is involved in the regulation of apoptosis (programmed cell death). nih.govacs.orgnih.gov These synthetic molecules are intended to act as antagonists of anti-apoptotic proteins like Bcl-xL, thereby promoting cell death in cancer cells. nih.govacs.orgnih.gov
In one such study, a series of terephthalamide derivatives were synthesized and evaluated for their ability to disrupt the Bcl-xL/Bak protein complex. acs.orgnih.gov The core terephthalamide structure provides a rigid backbone from which side chains, designed to mimic the key amino acid residues of the Bak peptide, can be projected. acs.org
The inhibitory activity of these compounds is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). The research demonstrated that certain terephthalamide derivatives could effectively disrupt the Bcl-xL/Bak interaction at micromolar concentrations. acs.orgnih.gov
Interactive Data Table: In Vitro Activity of a Lead Terephthalamide Derivative Data represents findings from a study on terephthalamide derivatives as Bcl-xL/Bak antagonists. acs.orgnih.gov
| Compound | Target Interaction | In Vitro Activity (Ki) | In-Cell Activity (IC50) |
| Terephthalamide derivative 26 | Bcl-xL/Bak | 1.85 ± 0.32 µM | 35.0 µM |
| Terephthalamide derivative 9 | Bcl-xL/Bak | 0.78 ± 0.07 µM | Not specified in source |
Computational docking simulations and NMR experiments have suggested that these terephthalamide derivatives bind to the same cleft on the surface of Bcl-xL that the Bak peptide normally occupies. acs.org This research highlights the potential of the terephthalamide scaffold, for which this compound serves as a fundamental building block, in the development of new therapeutic agents. nih.govacs.orgnih.gov The ability to systematically modify the side chains attached to the terephthalamide core allows for the optimization of binding affinity and cellular activity. acs.org
Computational and Theoretical Investigations of N,n Bis 4 Aminophenyl Terephthalamide and Its Polymers
Quantum Chemical Calculations for Molecular Structure and Reactivity Insights
These calculations can elucidate the distribution of electron density and the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Furthermore, quantum chemical methods can be used to calculate various molecular properties that influence polymerization and material characteristics. These properties include bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional shape. nih.gov Reactivity descriptors like electrostatic potential maps can reveal the sites most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding the polymerization process. Natural Bond Orbital (NBO) analysis can be employed to study intramolecular interactions, such as n → π* interactions, which can influence the conformation and stability of the amide linkages. lookchem.com
Predicted Physicochemical Properties of n,n'-Bis(4-aminophenyl)terephthalamide
| Property | Predicted Value |
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.389 g/mol |
| Density | 1.375 ± 0.06 g/cm³ |
| Boiling Point | 481.3 ± 40.0 °C |
| Flash Point | 244.9 °C |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| This data is based on computational predictions. chemspider.com |
Molecular Dynamics Simulations for Polymer Conformation and Interchain Interactions
Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of large molecular systems, such as polymers. For aramids like PPTA, MD simulations have been instrumental in understanding their conformation and the critical role of interchain interactions in defining their macroscopic properties. cymitquimica.com
These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov This allows for the investigation of the polymer's chain dynamics, conformational changes, and the formation of the highly ordered structures characteristic of aramid fibers. nih.gov
A key feature of PPTA and related aramids is the presence of strong hydrogen bonds between the amide groups of adjacent polymer chains. google.comprepchem.com MD simulations can quantify the energy and distribution of these hydrogen bonds, which are largely responsible for the high tensile strength and thermal stability of the material. prepchem.com Additionally, π-π stacking interactions between the aromatic rings contribute to the cohesive energy of the polymer matrix, and their influence can also be studied using MD. cymitquimica.com
Simulations have shown that the interplay between these non-covalent interactions dictates the packing of polymer chains, leading to the formation of crystalline or semi-crystalline domains. nih.gov The degree of crystallinity and the orientation of these domains are directly linked to the mechanical performance of the resulting fibers. researchgate.net
Predictive Modeling of Material Properties from First Principles
First-principles calculations, which are based on quantum mechanics, can be used to predict the material properties of polymers like PPTA without relying on experimental data. These methods provide a fundamental understanding of how the chemical structure of the polymer dictates its mechanical and thermal characteristics.
For instance, the anisotropic mechanical properties of PPTA crystals, which exhibit different behaviors along different axes, have been investigated using these methods. google.comprepchem.com The Young's modulus, a measure of stiffness, is significantly higher along the polymer chain axis due to the strength of the covalent bonds. In contrast, the response to stress in directions perpendicular to the chains is governed by the weaker hydrogen bonds and van der Waals forces. google.comprepchem.com
Reactive force fields, such as ReaxFF, have been used in MD simulations to model the mechanical response of aramid fibers up to the point of failure. These simulations have shown that defects and the degree of crystallinity significantly impact the tensile modulus of the fibers. nih.gov
Predicted Mechanical Properties of Aramid Fibers from Simulations
| Property | Simulation Method | Predicted Value |
| Tensile Modulus (Crystalline) | ReaxFF MD | 289 GPa nih.gov |
| Tensile Modulus (Amorphous) | ReaxFF MD | 192 GPa nih.gov |
| Tensile Strength (KM2 Fiber) | Uniaxial Tension Test Simulation | 4.4 ± 0.4 GPa |
| Tensile Strength (AuTx Fiber) | Uniaxial Tension Test Simulation | 5.5 ± 0.7 GPa |
Mechanistic Investigations of Polymerization and Degradation Processes through Computational Methods
Computational methods are invaluable for elucidating the complex mechanisms of polymerization and degradation of aramids. These processes can be challenging to study experimentally due to the fast reaction times and harsh conditions often involved.
The polymerization of this compound with a diacid chloride to form PPTA can be modeled to understand the reaction pathway and kinetics. While specific studies on this monomer are limited, computational approaches have been used to investigate the polycondensation process of similar systems. nih.gov
More extensively studied is the degradation of aramids. The thermal decomposition of meta-aramid fibers has been simulated using the ReaxFF reactive force field. chemspider.com These simulations have identified the weakest bonds in the polymer structure, which are the primary sites for initial decomposition. The C-N bond in the amide linkage and the C=O bond have been shown to be particularly susceptible to breaking at high temperatures. chemspider.com The simulations also reveal the types of gaseous products formed during decomposition, such as HCN, NH₃, and CO₂, which can be important for understanding the material's behavior in extreme thermal environments. chemspider.com
The degradation of aramids due to other environmental factors, such as UV radiation and moisture, can also be investigated computationally to understand the underlying chemical changes and their impact on the material's durability.
Structure–Activity Relationship Studies Facilitated by Computational Approaches
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule or monomer to its resulting activity or properties. In the context of this compound and its polymers, computational SAR approaches can be used to design new materials with enhanced performance.
By systematically modifying the monomer structure in silico—for example, by adding different functional groups or changing the aromatic ring structure—researchers can predict the effect of these changes on the properties of the resulting polymer. This can be done through high-throughput screening approaches that combine cheminformatics with MD simulations to evaluate a large number of potential monomer candidates.
For instance, criteria such as molecular complexity, linearity, and radius of gyration can be used to pre-screen a database of monomers. Promising candidates can then be subjected to more detailed MD simulations to calculate properties like interchain interaction energies and tensile strength. This computational pre-screening can significantly accelerate the discovery of new monomers for high-performance aramids, reducing the need for extensive experimental synthesis and testing.
Quantitative structure-property relationship (QSPR) models can also be developed to create mathematical equations that relate molecular descriptors to specific material properties, such as thermal stability or mechanical strength. These models, once validated, can be used to predict the properties of novel polymer structures before they are synthesized.
Future Research Directions and Outlook
Innovations in Sustainable Synthesis of Aromatic Diamines
The synthesis of N,N'-Bis(4-aminophenyl)terephthalamide and its precursors, particularly aromatic diamines, is a critical area for innovation. Traditional methods often rely on harsh reaction conditions and expensive starting materials. google.com Future research is increasingly focused on developing more sustainable and cost-effective synthetic routes.
One promising avenue involves the use of alternative, bio-based feedstocks or the chemical recycling of waste polymers, such as poly(ethylene terephthalate) (PET), to generate the necessary aromatic precursors. nih.gov For instance, the aminolysis of waste PET can yield amide-containing diamines that serve as monomers for novel polyamides. nih.gov Another approach focuses on novel catalytic systems to improve efficiency and reduce waste. For example, palladium-catalyzed procedures have been developed for the synthesis of polyamides from aryl dichlorides, aryl diamines, and carbon monoxide, offering an alternative to traditional condensation polymerization. psu.edu Research into bulk polycondensation, which minimizes the use of solvents, is also being explored. rsc.org These innovations aim to reduce the environmental footprint and economic cost associated with producing high-performance aramids. A key challenge is to achieve high-purity diamines suitable for polymerization while adhering to green chemistry principles.
Rational Design of Advanced Polymer Architectures with Precisely Tunable Properties
The ability to precisely control the architecture of polymers derived from this compound is central to tailoring their macroscopic properties for specific applications. ethz.ch Rational design strategies are moving beyond simple linear homopolymers to more complex structures.
Future efforts will concentrate on:
Copolymerization: Introducing flexible co-monomers, such as bis(4-aminophenoxy) benzene, into the aramid backbone can enhance solubility and processability, allowing for the creation of high-molecular-weight polymers in organic solvents and the fabrication of thin, transparent films. mdpi.com
Dendritic and Hyperbranched Polymers: Exploring non-linear architectures like dendrimers and hyperbranched polymers based on related building blocks can lead to materials with unique properties, such as lower viscosity and higher solubility, compared to their linear counterparts. usm.edu
Architected Materials: Applying principles from origami and space-filling tessellations to design materials with reconfigurable three-dimensional structures. nih.govresearchgate.net This approach allows for the creation of metamaterials with tunable mechanical and physical properties by controlling their internal geometry. nih.gov
These design strategies enable the fine-tuning of properties such as thermal stability, mechanical strength, solubility, and even optical and electrical characteristics to meet the demands of advanced applications. ethz.ch
Exploration of Novel Applications in Emerging Technologies and Niche Areas
While aramids derived from this compound are well-established in applications requiring high strength and thermal resistance, such as aerospace components and ballistic protection, future research aims to expand their use into new and emerging fields. osti.govresearchgate.net
Potential growth areas include:
Electronics and Photonics: The development of soluble aramids and polyamide-imides opens up applications in the electronics industry, such as flexible substrates for printed circuits, high-temperature insulators, and materials for electrochromic devices. mdpi.comresearchgate.net
Membrane Technology: Tailoring the porosity and surface chemistry of aramid films could lead to advanced membranes for gas separation, water purification, and battery separators.
Biomedical Devices: The biocompatibility and durability of certain polyamide structures are being explored for use in medical implants and devices.
Smart Materials: Incorporating responsive moieties into the polymer backbone could lead to "smart" textiles and materials that can sense and react to environmental stimuli, a concept being explored for applications like advanced pilot suits. mdpi.com
The synthesis of novel polyamide-imides from amide-containing diamines (derived from waste PET) and various dianhydrides has shown promise for creating materials with high thermal stability for such advanced applications. nih.gov
Deepening Mechanistic Understanding of Polymerization Kinetics and Structure-Property Correlations
A fundamental understanding of the relationship between the molecular structure of aramids and their bulk properties is crucial for their rational design. sci-hub.st Extensive research has been conducted to correlate structural parameters, measurable through techniques like wide-angle X-ray diffraction (WAXD), with mechanical performance. sci-hub.stresearchgate.netresearchgate.net
Key structural parameters influencing the properties of aramid fibers include:
Crystallite orientation angle
Lattice constants
Paracrystalline parameter
Apparent crystal sizes
Studies have shown that the fiber modulus is determined by a combination of crystallite orientation and the paracrystalline parameter. sci-hub.stresearchgate.net Future research will focus on developing more sophisticated models to predict these relationships. This involves a deeper investigation into the kinetics of polymerization, including both mechanistic and semi-empirical approaches, to control factors like molecular weight distribution and auto-acceleration during synthesis. researchgate.netyoutube.com Understanding how processing conditions, such as post-treatment temperature and tension, induce non-reversible conformational changes in the polymer chains is also a key area of ongoing study. sci-hub.stablesci.com
Table 1: Correlation of Structural Parameters with Mechanical Properties in Aramid Fibers
| Structural Parameter | Influence on Mechanical Property | Reference |
|---|---|---|
| Crystallite Orientation Angle (φ) | Decreasing mis-orientation angle increases fiber modulus. | sci-hub.stresearchgate.net |
| Paracrystalline Parameter (gII) | Decreasing paracrystalline parameter increases fiber modulus. | sci-hub.stresearchgate.netresearchgate.net |
| c-dimension Lattice Constant | Increasing c-dimension correlates with an increase in modulus. | sci-hub.st |
| Crystallinity | Increased crystallinity can lead to higher fiber modulus but may decrease strength and elongation. | sci-hub.st |
Synergistic Integration of Computational and Experimental Methodologies for Rational Material Design
The future of polymer science, particularly for high-performance materials like aramids, lies in the powerful synergy between computational modeling and experimental validation. isi-next.org This integrated approach accelerates the design and discovery of new materials with desired properties, reducing the reliance on time-consuming and costly trial-and-error experimentation. researchgate.net
Computational techniques being employed include:
Molecular Dynamics (MD) Simulations: To predict material properties like the glass transition temperature and to understand the fundamental interactions between polymer chains. usm.eduresearchgate.net
Finite Element (FE) Analysis: To model the mechanical behavior of composite materials under stress, such as impact tests on aramid laminates. researchgate.netmdpi.comresearchgate.net
Machine Learning: To analyze existing polymer data and predict the properties of new functional polymers, guiding experimental efforts toward the most promising candidates. isi-next.org
These computational predictions are then used to guide targeted synthesis and characterization experiments. mdpi.com The experimental results, in turn, provide crucial data to refine and validate the computational models, creating an iterative cycle of design, prediction, synthesis, and testing. mdpi.com This dual approach is essential for tackling the complexity of polymer systems and for the rational design of the next generation of materials based on this compound. usm.edu
Q & A
Q. What are the standard synthetic routes for N,N'-Bis(4-aminophenyl)terephthalamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as esterification of precursors like 1,4-butanediol followed by epoxidation and amidation with tetraiodoterephthaloyl chloride . Key factors affecting yield include reaction temperature (optimal at 60–80°C for amidation), stoichiometric ratios (e.g., 1:2 molar ratio of diamine to acyl chloride), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H NMR confirms aromatic proton environments and amine group integration .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate the amide linkage .
- Elemental Analysis : Matches experimental C/H/N percentages with theoretical values to verify purity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) .
Q. What are the primary applications of this compound in polymer science?
It serves as a monomer for synthesizing wholly aromatic polyamides via polycondensation. These polymers exhibit high thermal stability (>400°C) and mechanical strength, making them suitable for aerospace and electronics . Rigidity from the terephthalamide backbone reduces chain flexibility, enhancing glass transition temperatures () .
Advanced Research Questions
Q. How can researchers address solubility challenges during polymerization of this compound?
Solubility issues arise due to strong intermolecular hydrogen bonding. Strategies include:
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
As a linker, its rigid terephthalamide core and amine termini enable coordination with metal nodes (e.g., Co, Zn) to form 2D or 3D MOFs. These frameworks exhibit high surface areas (>1000 m/g) and stability, useful for gas storage or catalysis . Computational modeling (DFT) predicts optimal metal-linker binding angles (~120°) for framework stability .
Q. How do structural modifications influence bioactivity in glycoconjugate derivatives?
Substituting the aminophenyl groups with sugar moieties (e.g., β-lactose) creates glycoclusters. Bioactivity assays (e.g., heme agglutination) show that rigid spacers improve lectin-binding affinity by ~30% compared to flexible analogs. Molecular dynamics simulations reveal that scaffold rigidity optimizes spatial presentation of sugar epitopes .
Q. How can contradictions in reported thermal stability data be resolved?
Discrepancies often stem from synthesis or characterization differences:
- Synthetic routes : Polymers from interfacial polycondensation may have higher crystallinity (and stability) than solution-polymerized analogs .
- Characterization methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters decomposition profiles. Consistent testing protocols (e.g., 10°C/min heating rate) are critical .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
